molecular formula C9H8ClN5O2 B105727 Imidacloprid-olefin CAS No. 1115248-04-8

Imidacloprid-olefin

Cat. No. B105727
M. Wt: 253.64 g/mol
InChI Key: TYLCDJYHUVCRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidacloprid-olefin is a major insect metabolite of the widely used neonicotinoid insecticide imidacloprid . It is a chemical substance that belongs to a new class of pyrethroid insecticides . It is a metabolite of the insecticide, imidacloprid .


Molecular Structure Analysis

The structure of olefin–imidacloprid relates to the gas-phase fragmentation of its protonated form . Olefin 2 was found to be in a tautomeric form where the proton is on the N (1) position of the imidazole ring and forms a hydrogen bond to one of the oxygen atoms of the coplanar nitroamine group .


Chemical Reactions Analysis

Under conditions of low-energy collision-induced dissociation (CID) in a linear ion trap, 2H+, formed via electrospray ionization (ESI), fragments via a major loss of water, together with minor competing losses of HNO 2 and .


Physical And Chemical Properties Analysis

Imidacloprid-olefin is stable chemically and appears as a colorless to yellow liquid . It has relatively high solubility .

Scientific Research Applications

Environmental Impact and Persistence

  • Stream Water Quality : A study in the Great Smoky Mountains National Park showed that soil treatments with imidacloprid for pest management resulted in its presence in stream waters. Interestingly, the metabolites 5-hydroxy and olefin were not detected in streams, indicating their potential stability or rapid degradation in these environments (Benton et al., 2016).

  • Soil and Water Contamination : Imidacloprid and its degradates, including olefin, were detected in source water, treated water, and tap water in Wuhan, China, highlighting its widespread presence and potential environmental and health impacts (Wan et al., 2020).

Metabolism in Organisms

  • Insect Metabolism : Imidacloprid is extensively metabolized in insects like termites, with olefin-imidacloprid being identified as a major metabolite. This highlights its role in the detoxification process within these insects (Tomalski et al., 2010).

  • Toxicity in Bees : A study on Apis mellifera (honey bees) showed discrepancies in acute and chronic toxicity induced by imidacloprid and its metabolites, including olefin. The olefin metabolite exhibited significant toxicity, implying its role in bee mortality (Suchail et al., 2001).

Human Exposure

  • Human Urine Analysis : Research in Wuhan, China, found imidacloprid metabolites, including imidacloprid-olefin, in human urine. This finding is significant for understanding human exposure to neonicotinoid insecticides (Wang et al., 2020).

Microbial Interactions

  • Microbial Hydroxylation : Studies on microbial transformation of imidacloprid revealed the production of olefin imidacloprid, which showed higher insecticidal efficacy than the parent compound. This indicates the potential for biodegradation and enhanced insecticidal activity (Dai et al., 2005).

  • Metabolite Activity in Plants : Research demonstrated that the olefin metabolite of imidacloprid is active against cotton whitefly, suggesting its significance in pest management and the systemic properties of imidacloprid in plants (Nauen et al., 1999).

Safety And Hazards

Imidacloprid, the parent compound of Imidacloprid-olefin, is toxic and can cause harm if it comes into contact with the skin or eyes, or if it is inhaled or ingested . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

N-[1-[(6-chloropyridin-3-yl)methyl]imidazol-2-yl]nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-5H,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLCDJYHUVCRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN2C=CN=C2N[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037562
Record name Imidacloprid-olefin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidacloprid-olefin

CAS RN

115086-54-9
Record name Imidacloprid-olefin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115086-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidacloprid-olefin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidacloprid-olefin
Reactant of Route 2
Reactant of Route 2
Imidacloprid-olefin
Reactant of Route 3
Reactant of Route 3
Imidacloprid-olefin
Reactant of Route 4
Reactant of Route 4
Imidacloprid-olefin
Reactant of Route 5
Imidacloprid-olefin
Reactant of Route 6
Imidacloprid-olefin

Citations

For This Compound
461
Citations
A Wang, G Mahai, Y Wan, Z Yang, Z He, S Xu… - Environment …, 2020 - Elsevier
… Several specific metabolites of IMI were observed in vitro or in animals, including OH-IMI and imidacloprid-olefin (IMI-olefin) after oxidation and/or desaturation by cytochrome P450s (…
Number of citations: 74 www.sciencedirect.com
M Seifrtova, T Halesova, K Sulcova… - Pest management …, 2017 - Wiley Online Library
… Although imidacloprid-olefin was prevalent in the green plant tissues, with imidacloprid/imidacloprid-olefin … However, imidacloprid-olefin was detected in the soil after the 2500 µg kg −1 …
Number of citations: 40 onlinelibrary.wiley.com
E Benton, JF Grant, R Cowles, J Webster… - Forest Ecology and …, 2016 - Elsevier
Hemlock woolly adelgid (HWA), Adelges tsugae (Annand), has caused widespread eastern hemlock mortality in the eastern US HWA was first documented in Great Smoky Mountains …
Number of citations: 26 www.sciencedirect.com
CI Coots - 2012 - trace.tennessee.edu
Extensive mortality of eastern hemlock, Tsuga canadensis (L.) Carrière, resulting from infestation by hemlock woolly adelgid, Adelges tsugae Annand (Hemiptera: Adelgidae)(HWA), …
Number of citations: 12 trace.tennessee.edu
S Girish Kumar - 2023 - jbox.gmu.edu
Neonicotinoids are a popular class of pesticides around the world and have been shown to bind both insect and mammalian nicotinic acetylcholine receptors (nAChRs). Imidacloprid (…
Number of citations: 2 jbox.gmu.edu
P Sinclair, J Hakeem, SG Kumar, D Loser… - Pesticide Biochemistry …, 2023 - Elsevier
Neonicotinoids (neonics) are amongst the most commonly used class of pesticides globally. In the United States, imidacloprid (IMI) is extensively used for agriculture and in other …
Number of citations: 2 www.sciencedirect.com
C Coots, P Lambdin, J Grant… - Journal of economic …, 2013 - academic.oup.com
… The metabolism of imidacloprid in eastern hemlock produces 12 metabolites; two of these, imidacloprid 5-hydroxy and imidacloprid olefin, are considered toxicologically important …
Number of citations: 35 academic.oup.com
A Huang, I Roessink, NW van den Brink… - Ecotoxicology and …, 2022 - Elsevier
… to imidacloprid and its bioactive metabolite, imidacloprid-olefin. For both species, we found … of imidacloprid to imidacloprid-olefin. Besides, imidacloprid-olefin was more toxic than …
Number of citations: 5 www.sciencedirect.com
T Ding, D Jacobs, BK Lavine - Microchemical Journal, 2011 - Elsevier
… Photo-degradation products of imidacloprid identified in this study included imidacloprid urea, imidacloprid olefin, and imidacloprid desnitro. A degradation pathway is proposed for …
Number of citations: 60 www.sciencedirect.com
K Nix, C Coots, P Lambdin, J Grant, D Paulsen… - Florida …, 2014 - BioOne
Several species of insects diminish the value of black walnut, which is considered a valuable economic and environmental tree species. Because imidacloprid has been used …
Number of citations: 3 bioone.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.